1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Overview
Description
Scientific Research Applications
Variability in Chemistry and Properties
Research has extensively explored the variability in chemistry and properties of pyrrolopyridine and related compounds. Boča, Jameson, and Linert (2011) reviewed the preparation, properties, and complex compound formation of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, emphasizing their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity (Boča, Jameson, & Linert, 2011).
Optical Properties of Diketopyrrolopyrroles
Grzybowski and Gryko (2015) focused on the synthesis, reactivity, and optical properties of diketopyrrolopyrroles, noting their applications in dyes, transistors, solar cells, and imaging. Their review underscores the significance of pyrrolopyridine analogues in extending optical property ranges (Grzybowski & Gryko, 2015).
Kinase Inhibitors Based on Pyrazolopyridine
Wenglowsky (2013) discussed the versatility of pyrazolopyridine in kinase inhibition, highlighting its role in designing inhibitors for a broad range of kinase targets. This work emphasizes the structural utility of pyrazolopyridine in therapeutic applications (Wenglowsky, 2013).
Supramolecular Capsules from Calixpyrrole Scaffolds
Ballester (2011) described the use of calixpyrrole components in constructing supramolecular capsules, illustrating the potential for creating novel molecular assemblies and materials (Ballester, 2011).
Pyrrolidine in Drug Discovery
Petri et al. (2021) reviewed the role of the pyrrolidine scaffold in medicinal chemistry, highlighting its application in developing compounds for treating human diseases. This review underscores the versatility of pyrrolopyridine-related structures in drug discovery (Petri et al., 2021).
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Related compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit fgfr signaling pathway, which plays an essential role in various types of tumors .
Biochemical Pathways
Similar compounds have been reported to inhibit the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Related compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit kinase inhibitory activity, particularly against fibroblast growth factor receptors (FGFRs) . This interaction is crucial as FGFRs are involved in cell proliferation, differentiation, and angiogenesis. The compound’s ability to inhibit these receptors suggests its potential as a therapeutic agent in cancer treatment.
Cellular Effects
This compound influences various cellular processes. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are mediated through its impact on cell signaling pathways, such as the FGFR signaling pathway. By inhibiting FGFRs, this compound disrupts downstream signaling cascades, leading to altered gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and induction of apoptosis. Additionally, this compound may also interact with other proteins and enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, leading to the formation of several metabolites. These metabolites may retain some biological activity and contribute to the overall effects of the compound. The exact metabolic pathways and the enzymes involved are still being elucidated, but initial studies suggest the involvement of cytochrome P450 enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins and enzymes. Post-translational modifications and targeting signals may influence its localization to specific compartments or organelles, thereby affecting its biological activity .
Properties
IUPAC Name |
1,2-dimethyl-6H-pyrrolo[2,3-c]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-5-7-3-4-10-9(12)8(7)11(6)2/h3-5H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJBVDBVANKVKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C(=O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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